molecular formula C9H8BrCl B13175821 2-Bromo-1-chloro-4-cyclopropylbenzene

2-Bromo-1-chloro-4-cyclopropylbenzene

Cat. No.: B13175821
M. Wt: 231.51 g/mol
InChI Key: VDULDGTZGAMTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-chloro-4-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-cyclopropylbenzene typically involves the bromination and chlorination of cyclopropylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring in the presence of catalysts such as iron or aluminum chloride. The reaction conditions often include solvents like dichloromethane or chloroform and are carried out at controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine or chlorine atoms can yield cyclopropylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of palladium catalysts.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of cyclopropylbenzoic acid.

    Reduction: Formation of cyclopropylbenzene.

Scientific Research Applications

2-Bromo-1-chloro-4-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-cyclopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-cyclopropylbenzene
  • 2-Bromo-4-chloro-1-cyclopropylbenzene
  • 1-Chloro-4-cyclopropylbenzene

Uniqueness

2-Bromo-1-chloro-4-cyclopropylbenzene is unique due to the specific positioning of the bromine, chlorine, and cyclopropyl groups on the benzene ring. This unique arrangement can lead to distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

2-bromo-1-chloro-4-cyclopropylbenzene

InChI

InChI=1S/C9H8BrCl/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2

InChI Key

VDULDGTZGAMTCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.